molecular formula C16H23NO2 B11858147 2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 62756-38-1

2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11858147
CAS No.: 62756-38-1
M. Wt: 261.36 g/mol
InChI Key: PZXYYEWDTKIEFZ-UHFFFAOYSA-N
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Description

2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one is a substituted chroman-4-one derivative characterized by a benzopyranone core with a methyl group and a diethylaminoethyl moiety at the 2-position. The diethylaminoethyl group introduces a tertiary amine functionality, which may enhance solubility in polar solvents and influence biological interactions.

Properties

CAS No.

62756-38-1

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-[2-(diethylamino)ethyl]-2-methyl-3H-chromen-4-one

InChI

InChI=1S/C16H23NO2/c1-4-17(5-2)11-10-16(3)12-14(18)13-8-6-7-9-15(13)19-16/h6-9H,4-5,10-12H2,1-3H3

InChI Key

PZXYYEWDTKIEFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1(CC(=O)C2=CC=CC=C2O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one typically involves the reaction of 2-methylchroman-4-one with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles like halides or alkoxides replace the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzopyran-4-one scaffold is highly modifiable, with substituents at the 2-position significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituents at 2-Position Molecular Weight Key Properties/Applications References
2-Hexyl-2,3-dihydro-4H-1-benzopyran-4-one Hexyl ~246.3 g/mol Increased lipophilicity; potential hydrophobic interactions
2-Benzyl-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one Benzyl + methyl ~266.3 g/mol Enhanced aromatic stacking; possible CNS activity
2-Ethyl-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one Ethyl + fluorine ~194.2 g/mol Electrophilic fluorination; metabolic stability
Target Compound Diethylaminoethyl + methyl ~305.4 g/mol Polar amine group; potential solubility in aqueous media [Inferred]

Key Observations :

  • The diethylaminoethyl group in the target compound introduces a polar, protonatable amine, contrasting with nonpolar substituents (e.g., hexyl, benzyl) in analogues. This may improve water solubility and enable ionic interactions in biological systems.
  • Methyl substitution at the 2-position is common across analogues, contributing to steric stabilization of the dihydrobenzopyranone ring .
Physicochemical Properties
  • Solubility: The diethylaminoethyl group likely increases aqueous solubility compared to hexyl or benzyl analogues, as seen in amine-containing pharmaceuticals (e.g., β-blockers) .
  • LogP : Estimated logP values (via substituent contributions):
    • Hexyl analogue: ~4.2 (highly lipophilic).
    • Target compound: ~2.1 (moderate lipophilicity due to polar amine).
  • Stability : The tertiary amine may reduce oxidative degradation compared to primary/secondary amines in analogues like 14d () .

Biological Activity

2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as a benzopyran derivative, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on several biological targets, including enzymes and cellular processes.

Chemical Structure and Properties

The compound's chemical formula is C15H19N1O2C_{15}H_{19}N_{1}O_{2} with a molecular weight of approximately 247.32 g/mol. It features a diethylamino group, which is significant for its interaction with biological systems.

Enzyme Inhibition

Research indicates that compounds similar to 2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one exhibit inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : Compounds in this class have been shown to inhibit MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters. For instance, related compounds demonstrated IC50 values of approximately 0.51 µM for MAO-B inhibition, indicating strong activity against this target .
  • Acetylcholinesterase (AChE) : The inhibition of AChE is essential for enhancing cholinergic signaling, particularly relevant in neurodegenerative diseases like Alzheimer's. Similar compounds have shown significant inhibition at concentrations as low as 10 µM .
  • Butyrylcholinesterase (BChE) : Inhibitors of BChE can also contribute to cognitive enhancement and neuroprotection. The studied derivatives showed competitive inhibition with IC50 values around 2.84 µM .

Antiproliferative Effects

Benzopyran derivatives have been studied for their antiproliferative effects on cancer cells. For example, certain analogs were found to induce marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity. This suggests potential applications in cancer therapy .

Neuroprotective Properties

The ability of these compounds to cross the blood-brain barrier (BBB) is crucial for their neuroprotective potential. Studies showed that lead candidates could effectively penetrate the BBB, making them viable candidates for treating neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of benzopyran derivatives:

  • In Vitro Studies : In vitro toxicity evaluations on Vero cell lines indicated that certain derivatives were nontoxic up to concentrations of 100 µg/mL, which is significantly higher than their effective concentrations used in biological studies .
  • Mechanistic Insights : Molecular docking studies provided insights into how these compounds interact with target enzymes, suggesting specific binding modes that could be exploited for drug design .
  • Phototherapeutic Applications : Some benzopyran derivatives have shown promise in photochemotherapy due to their ability to induce cellular damage upon UVA activation without significant mutagenic activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell TypeIC50 Value (µM)Notes
MAO-B InhibitionMonoamine Oxidase0.51Selective inhibitor
AChE InhibitionAcetylcholinesterase10Significant inhibition observed
BChE InhibitionButyrylcholinesterase2.84Competitive inhibitor
Antiproliferative ActivityCancer Cell LinesN/AInduces apoptosis via topoisomerase II inhibition
ToxicityVero Cell Line>100Nontoxic up to this concentration

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